

A Comprehensive Technical Guide to 4'-Fluoro-2'-hydroxyacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Fluoro-2'-hydroxyacetophenone

Cat. No.: B074785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **4'-Fluoro-2'-hydroxyacetophenone**, a versatile ketone intermediate with significant applications in medicinal chemistry and drug development. This document details its chemical synonyms and properties, experimental protocols for its utilization in synthesis, and an exploration of the biological activities and mechanisms of action of its derivatives, particularly focusing on chalcones.

Chemical Identity and Properties

4'-Fluoro-2'-hydroxyacetophenone is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure consists of an acetophenone core with a fluorine atom at the 4'-position and a hydroxyl group at the 2'-position of the phenyl ring.

Synonyms and Identifiers

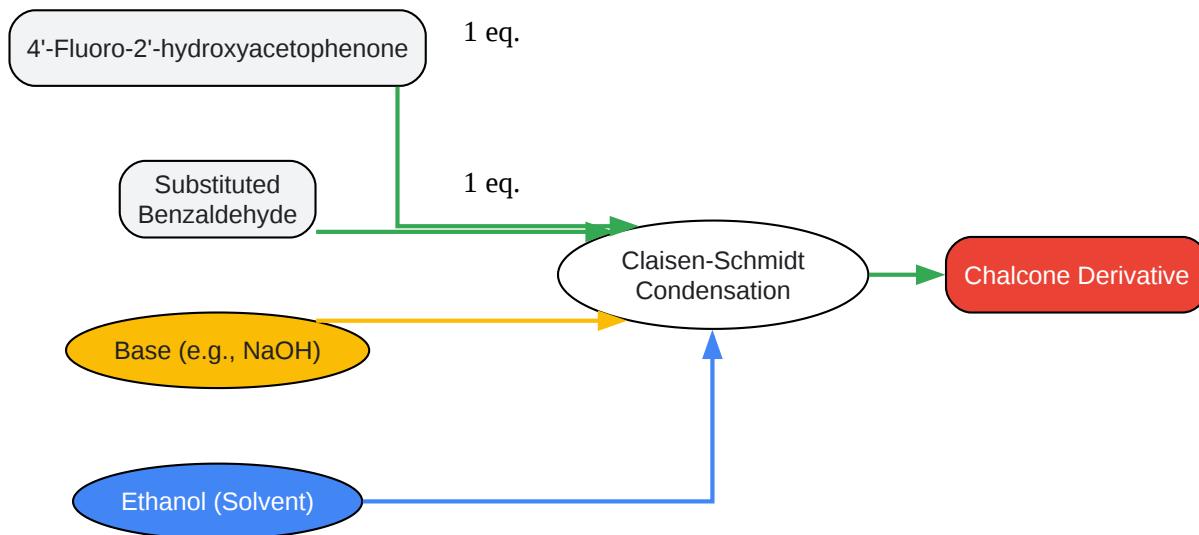
A comprehensive list of synonyms and chemical identifiers for **4'-Fluoro-2'-hydroxyacetophenone** is provided in the table below for easy reference.

Identifier Type	Value
IUPAC Name	1-(4-fluoro-2-hydroxyphenyl)ethanone [1]
CAS Number	1481-27-2 [1]
Molecular Formula	C ₈ H ₇ FO ₂ [1]
Molecular Weight	154.14 g/mol [1]
Common Synonyms	4-Fluoro-2-hydroxyacetophenone [1]
1-(4-fluoro-2-hydroxyphenyl)ethan-1-one	
2-Hydroxy-4-fluoroacetophenone	
Ethanone, 1-(4-fluoro-2-hydroxyphenyl)-	
1-Acetyl-4-fluoro-2-hydroxybenzene	
2'-Hydroxy-4'-fluorophenyl methyl ketone	

Physicochemical Properties

The key physicochemical properties of **4'-Fluoro-2'-hydroxyacetophenone** are summarized in the following table.

Property	Value	Source
Melting Point	31-35 °C	
Boiling Point	99 °C (closed cup)	
Appearance	White to pale cream crystals or powder	
Solubility	Soluble in organic solvents such as ethanol and acetone.	


Synthesis and Applications

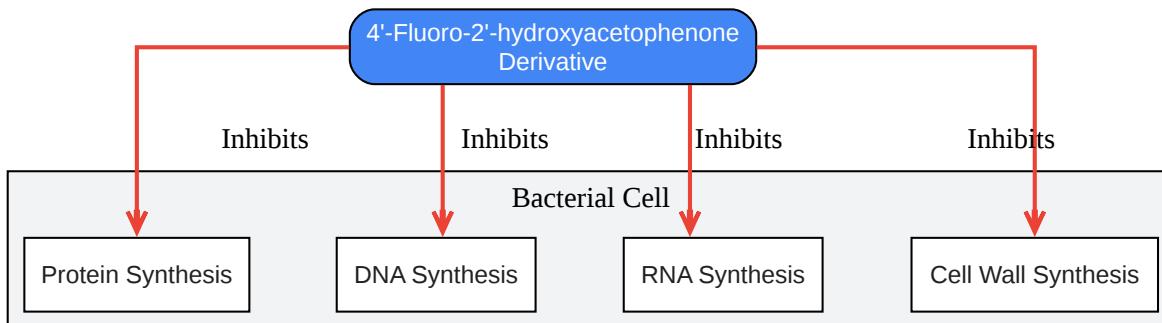
4'-Fluoro-2'-hydroxyacetophenone is a key precursor in the synthesis of various biologically active molecules, most notably chalcones.[2][3] Chalcones are open-chain flavonoids with a wide range of pharmacological activities.

Synthesis of Chalcone Derivatives

The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones from **4'-Fluoro-2'-hydroxyacetophenone** and substituted aromatic aldehydes.[2]

- Reaction Setup: Dissolve **4'-Fluoro-2'-hydroxyacetophenone** (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
- Base Addition: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture.
- Reaction: Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
- Isolation: Collect the precipitated chalcone product by vacuum filtration and wash with cold water until the filtrate is neutral.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

[Click to download full resolution via product page](#)

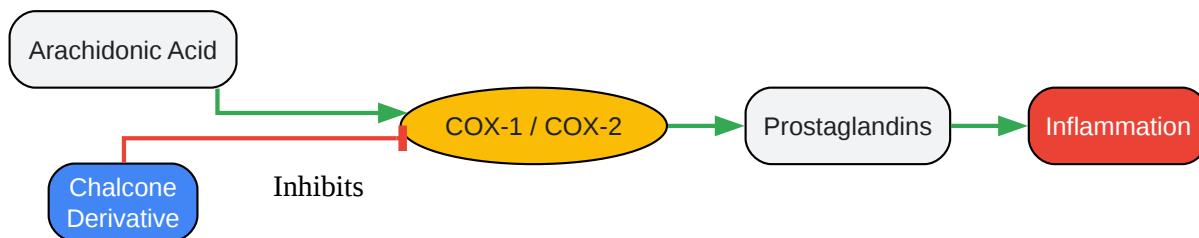

Synthesis of Chalcones via Claisen-Schmidt Condensation.

Biological Activities and Mechanisms of Action

Derivatives of **4'-Fluoro-2'-hydroxyacetophenone**, particularly chalcones, have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects.[2][3][4]

Antibacterial Activity

4'-Fluoro-2'-hydroxyacetophenone and its derivatives have been shown to possess antibacterial properties.[4] The proposed mechanism of action involves the inhibition of essential bacterial cellular processes.


[Click to download full resolution via product page](#)

General Mechanism of Antibacterial Action.

The antibacterial effect is attributed to the interference with the synthesis of crucial macromolecules such as proteins, DNA, and RNA, as well as the disruption of cell wall formation.^[4] This multi-targeted approach contributes to its efficacy against various bacterial strains.^[4]

Anti-inflammatory Activity via COX Inhibition

A significant mechanism underlying the anti-inflammatory effects of chalcones derived from **4'-Fluoro-2'-hydroxyacetophenone** is the inhibition of cyclooxygenase (COX) enzymes.^{[2][3]} COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

[Click to download full resolution via product page](#)

Inhibition of the Cyclooxygenase (COX) Pathway.

By inhibiting COX-1 and COX-2, these chalcone derivatives can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.[\[2\]](#) This targeted inhibition makes them promising candidates for the development of novel anti-inflammatory drugs.

The following protocol outlines a general method for assessing the COX inhibitory activity of synthesized chalcones.

- Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of the substrate, arachidonic acid, in an appropriate buffer (e.g., Tris-HCl).
- Inhibitor Incubation: Pre-incubate the COX enzymes with various concentrations of the test chalcone derivatives or a reference inhibitor (e.g., celecoxib for COX-2) for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.
- Quantification of Prostaglandin Production: After a set incubation time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
- Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC_{50} value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

4'-Fluoro-2'-hydroxyacetophenone is a valuable and versatile chemical intermediate. Its utility in the synthesis of chalcones and other derivatives with significant biological activities, including antibacterial and anti-inflammatory properties, underscores its importance in the field of drug discovery and development. The ability of its chalcone derivatives to specifically target inflammatory pathways, such as the cyclooxygenase pathway, highlights their therapeutic potential. Further research into the synthesis of novel derivatives and the elucidation of their detailed mechanisms of action will continue to be a promising area for scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Fluoro-2'-hydroxyacetophenone | C8H7FO2 | CID 2737326 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. 4'-Fluoro-2'-hydroxyacetophenone | 1481-27-2 | FF36776 [biosynth.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4'-Fluoro-2'-hydroxyacetophenone and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074785#synonyms-for-4-fluoro-2'-hydroxyacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com